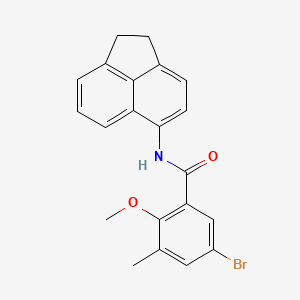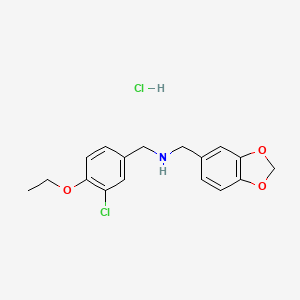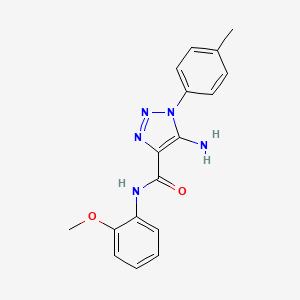
5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxy-3-methylbenzamide
Vue d'ensemble
Description
The study and development of specific bromo-substituted methoxy-methylbenzamide derivatives have attracted attention due to their potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These compounds' unique structures lend them interesting chemical and physical properties, making them valuable for various scientific and industrial applications.
Synthesis Analysis
The synthesis of similar bromo-substituted benzamide compounds typically involves the reaction of bromo-substituted salicylaldehydes with appropriate amides or hydrazides under controlled conditions. For example, Schiff bases have been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, demonstrating a method that could potentially be applied or adapted for the synthesis of the target compound (Mei-An Zhu & X. Qiu, 2011).
Molecular Structure Analysis
The molecular structure of bromo-substituted benzamide derivatives is often characterized using X-ray crystallography, providing detailed insights into their crystalline forms and molecular configurations. These structures typically display various intermolecular interactions, such as hydrogen bonding and π-π interactions, which can significantly influence their physical properties and reactivity (Mei-An Zhu & X. Qiu, 2011).
Applications De Recherche Scientifique
Antioxidant Properties of Bromophenol Derivatives
Bromophenol derivatives, isolated from marine red algae, have demonstrated potent scavenging activity against radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical fields. The study by Ke-kai Li, Xiao‐Ming Li, J. Gloer, and Bin-gui Wang (2012) on new nitrogen-containing bromophenols from marine red alga Rhodomela confervoides underscores this application, highlighting the compounds' radical scavenging activity and moderate activity against ABTS radicals, which may contribute to preventing oxidative deterioration in food products (Li et al., 2012).
Applications in Photodynamic Therapy
Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These properties make the phthalocyanine compound a promising photosensitizer for photodynamic therapy applications, particularly in the treatment of cancer. The research by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) emphasizes the compound's good fluorescence properties and appropriate photodegradation quantum yield for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Anticancer Activity
Research into the synthesis and evaluation of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity presents a potential application in developing new therapeutic agents. O. Bekircan, M. Kucuk, B. Kahveci, and H. Bektaş (2008) synthesized derivatives that were screened against a panel of cancer cell lines, indicating the relevance of such compounds in anticancer drug development (Bekircan et al., 2008).
Propriétés
IUPAC Name |
5-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-12-10-15(22)11-17(20(12)25-2)21(24)23-18-9-8-14-7-6-13-4-3-5-16(18)19(13)14/h3-5,8-11H,6-7H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYANJPSMQVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4621214.png)
![6-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4621231.png)
![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)
![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)